![molecular formula C17H19ClFN3O4 B562867 Desmethyl Ofloxacin Hydrochloride CAS No. 402930-70-5](/img/structure/B562867.png)
Desmethyl Ofloxacin Hydrochloride
Overview
Description
Desmethyl Ofloxacin Hydrochloride is a metabolite of Ofloxacin . Ofloxacin is a synthetic fluoroquinolone antibacterial agent which inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Desmethyl ofloxacin is microbiologically active, but is less active against susceptible organisms than is ofloxacin .
Molecular Structure Analysis
The molecular formula of Desmethyl Ofloxacin Hydrochloride is C17H19ClFN3O4 . The exact mass and monoisotopic mass are 391.1550259 g/mol .Scientific Research Applications
Antibiotic Research
Desmethyl Ofloxacin Hydrochloride is a metabolite of the fluoroquinolone antibiotic ofloxacin . It’s used in the research of antibiotics, particularly those in the quinolones & fluoroquinolones category .
Immunology & Inflammation Research
This compound is also used in the research area of Immunology & Inflammation . It can be used to study the effects of antibiotics on immune response and inflammation.
Infectious Disease Research
Desmethyl Ofloxacin Hydrochloride is used in the research of infectious diseases . It’s particularly useful in studying bacterial diseases , including sexually transmitted diseases .
Toxicology & Xenobiotic Metabolism Research
This compound is used in the research area of Toxicology & Xenobiotic Metabolism . It’s particularly useful in studying drug metabolites .
Nucleic Acid Turnover/Signaling Research
Desmethyl Ofloxacin Hydrochloride is used in the research of Nucleic Acid Turnover/Signaling . It can be used to study the effects of antibiotics on DNA replication and repair mechanisms.
Mechanism of Action
Target of Action
Desmethyl Ofloxacin Hydrochloride, a metabolite of the fluoroquinolone antibiotic ofloxacin , primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication, transcription, repair, and recombination .
Mode of Action
Desmethyl Ofloxacin Hydrochloride, similar to its parent compound ofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition prevents the untwisting required for DNA replication, thereby halting the process . The result is the destabilization of bacterial DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Ofloxacin Hydrochloride is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts DNA replication, transcription, repair, and recombination . The downstream effect of this disruption is the cessation of these critical cellular processes, leading to bacterial cell death .
Pharmacokinetics
It is known that more than 70% of an oral dose of ofloxacin, the parent compound, is recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5% of the dose, are recovered as the metabolites, including desmethyl ofloxacin This suggests that Desmethyl Ofloxacin Hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ofloxacin
Result of Action
The primary result of Desmethyl Ofloxacin Hydrochloride’s action is the death of bacterial cells. By inhibiting DNA gyrase, the compound disrupts critical cellular processes such as DNA replication and transcription. This disruption leads to the destabilization of bacterial DNA and ultimately, cell death .
Action Environment
The action, efficacy, and stability of Desmethyl Ofloxacin Hydrochloride can be influenced by various environmental factors. For instance, a study on ofloxacin, the parent compound, found that its interaction with dissolved organic matter in water environments could be influenced by the presence of specific carbon sources . Additionally, the presence of metal ions in the water environment, such as Cu2+, can significantly promote the interaction between ofloxacin and dissolved organic matter
properties
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZKWNXVPUJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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